molecular formula C9H14N2O2 B14613643 N,2-Dimethyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide CAS No. 57067-92-2

N,2-Dimethyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

Katalognummer: B14613643
CAS-Nummer: 57067-92-2
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: ICRWBBQXMVAKAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,2-Dimethyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide typically involves the reaction of 4-methyl-1,3-oxazole with N,N-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,2-Dimethyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,2-Dimethyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of N,2-Dimethyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,2-Dimethyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide
  • N,2-Dimethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
  • N,2-Dimethyl-N-(4-methyl-1,3-oxazol-2-yl)pentanamide

Uniqueness

N,2-Dimethyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

57067-92-2

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

N,2-dimethyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C9H14N2O2/c1-6(2)8(12)11(4)9-10-7(3)5-13-9/h5-6H,1-4H3

InChI-Schlüssel

ICRWBBQXMVAKAK-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC(=N1)N(C)C(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.